molecular formula C13H11ClO2 B6380834 3-Chloro-5-(2-methoxyphenyl)phenol, 95% CAS No. 1261891-85-3

3-Chloro-5-(2-methoxyphenyl)phenol, 95%

Cat. No. B6380834
CAS RN: 1261891-85-3
M. Wt: 234.68 g/mol
InChI Key: BBHMLWTWUGXLPF-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-methoxyphenyl)phenol, 95% (3C5MPP) is a phenolic compound with a wide range of applications in various fields, including biochemistry and pharmaceuticals. It is a white crystalline solid with a melting point of about 95-100°C, and is soluble in water, ethanol, and methanol. 3C5MPP has been studied extensively due to its potential use in the synthesis of various compounds, as well as its potential use in medical and scientific research.

Scientific Research Applications

3-Chloro-5-(2-methoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as 2-methoxy-5-chlorophenol, which has potential applications in drug synthesis. 3-Chloro-5-(2-methoxyphenyl)phenol, 95% has also been used in the synthesis of other compounds, such as 2-methoxy-3-chloro-5-hydroxybenzaldehyde, which has potential applications in the synthesis of pharmaceuticals. In addition, 3-Chloro-5-(2-methoxyphenyl)phenol, 95% has been used in the synthesis of polymers and other materials, such as polyurethanes, for use in medical devices.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-methoxyphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a weak acid, forming a complex with the base used in the synthesis reaction. This complex then reacts with the other reactants to form 3-Chloro-5-(2-methoxyphenyl)phenol, 95%. In addition, 3-Chloro-5-(2-methoxyphenyl)phenol, 95% may also act as an antioxidant, scavenging free radicals and preventing them from damaging cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2-methoxyphenyl)phenol, 95% are not fully understood. However, it has been shown to have a weak inhibitory effect on the enzyme tyrosinase, which is involved in the production of melanin in the skin. In addition, 3-Chloro-5-(2-methoxyphenyl)phenol, 95% has been shown to have a weak inhibitory effect on the enzyme lipoxygenase, which is involved in the production of inflammatory compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Chloro-5-(2-methoxyphenyl)phenol, 95% in lab experiments is its low cost and ease of synthesis. In addition, 3-Chloro-5-(2-methoxyphenyl)phenol, 95% is a relatively stable compound and does not easily decompose. However, the compound is relatively insoluble in water, making it difficult to use in aqueous solutions. In addition, 3-Chloro-5-(2-methoxyphenyl)phenol, 95% has a relatively low solubility in organic solvents, making it difficult to use in organic reactions.

Future Directions

The potential future directions for 3-Chloro-5-(2-methoxyphenyl)phenol, 95% are numerous. One potential direction is the development of new synthesis methods for the compound, which could lead to improved yields and lower costs. In addition, further research into the biochemical and physiological effects of 3-Chloro-5-(2-methoxyphenyl)phenol, 95% could lead to potential applications in the medical and pharmaceutical fields. Finally, further research into the mechanism of action of 3-Chloro-5-(2-methoxyphenyl)phenol, 95% could lead to potential applications in the synthesis of other compounds.

Synthesis Methods

The synthesis of 3-Chloro-5-(2-methoxyphenyl)phenol, 95% has been studied extensively, and several methods have been developed. The most common method involves the reaction of 2-methoxyphenol and chloroacetic acid in the presence of a base, such as sodium hydroxide. This reaction yields 3-Chloro-5-(2-methoxyphenyl)phenol, 95% as a white crystalline solid. Other methods include the reaction of phenol and chloroacetyl chloride, or the reaction of 2-methoxybenzaldehyde and chloroacetic acid.

properties

IUPAC Name

3-chloro-5-(2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-16-13-5-3-2-4-12(13)9-6-10(14)8-11(15)7-9/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHMLWTWUGXLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685884
Record name 5-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(2-methoxyphenyl)phenol

CAS RN

1261891-85-3
Record name 5-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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